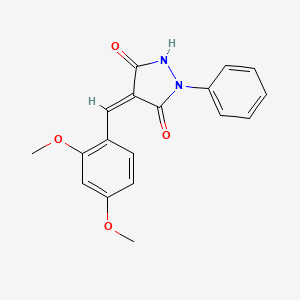

4-(2,4-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a part of the pyrazolone family, known for its diverse biological activities and potential in pharmaceutical applications. Its structural uniqueness comes from the dimethoxybenzylidene group attached to the pyrazolone core.

Synthesis Analysis

Synthesis typically involves the condensation of dimethoxybenzaldehyde with pyrazolone derivatives in the presence of a catalyst like acetic acid, resulting in high yields. For instance, the synthesis of similar compounds demonstrates this method's effectiveness in producing targeted compounds with substantial yields (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively analyzed using techniques like X-ray crystallography, revealing detailed geometry and spatial arrangements. These studies highlight the compound's crystalline structure and provide insights into its molecular configuration, including bond lengths and angles, which are crucial for understanding its chemical behavior (Sun et al., 2007).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including docking studies that suggest potential inhibitory actions against specific receptors. This indicates its significance in medicinal chemistry for designing drugs with targeted actions (Nayak & Poojary, 2019).

Mécanisme D'action

Target of Action

The primary target of 4-(2,4-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as GTS-21 or DMBX-A, is the alpha-7 nicotinic acetylcholine (nACh) receptor . This receptor plays a crucial role in memory and cognition enhancement, as demonstrated in human clinical trials .

Mode of Action

GTS-21 acts as a partial agonist at the alpha-7 nACh receptor . It binds to both the α4β2 and α7 subtypes, but activates only the α7 to any significant extent . The activation of the α7 nAChR has been shown to have neuroprotective effects and to improve cognitive function .

Biochemical Pathways

The activation of the alpha-7 nACh receptor by GTS-21 leads to the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This inhibitory process is associated with attentional impairment and may contribute to cognitive symptoms and perceptual disturbances .

Result of Action

The activation of the alpha-7 nACh receptor by GTS-21 has been shown to have neuroprotective effects and to improve cognitive function . In clinical trials, GTS-21 demonstrated cognitive enhancement across all doses, with a statistically significant improvement in attention-related and memory-related tasks .

Propriétés

IUPAC Name |

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMKCAWMIBFDTC-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-4-(2,4-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)

![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)